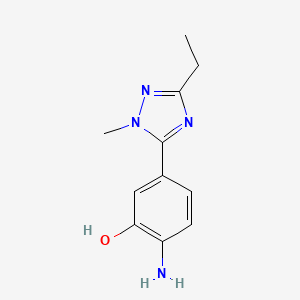
2-Amino-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenol is a heterocyclic compound that features both an amino group and a hydroxyl group attached to a benzene ring, along with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenol typically involves the reaction of 3-ethyl-1-methyl-1h-1,2,4-triazole with a suitable phenol derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(3-methyl-1h-1,2,4-triazol-5-yl)phenol
- 2-Amino-5-(3-ethyl-1h-1,2,4-triazol-5-yl)phenol
- 2-Amino-5-(3-ethyl-1-methyl-1h-1,2,3-triazol-5-yl)phenol
Uniqueness
2-Amino-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenol is unique due to the specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H14N4O |
|---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
2-amino-5-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C11H14N4O/c1-3-10-13-11(15(2)14-10)7-4-5-8(12)9(16)6-7/h4-6,16H,3,12H2,1-2H3 |
InChI Key |
BWIUCJYMRIZHLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)C2=CC(=C(C=C2)N)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















